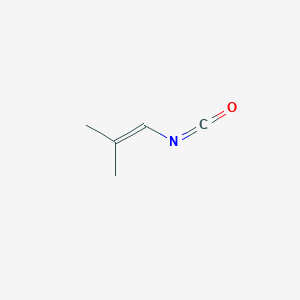
ethyl 3-(1,4-dimethyl-1H-pyrazole-3-carboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-Pot Condensation : Condensation of ketones, aldehydes, and hydrazine monohydrochloride forms pyrazoline intermediates, which can be oxidized to pyrazoles. Alternatively, a more benign oxidation protocol using DMSO and oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles . Hydrogen Transfer Reaction : Ruthenium-catalyzed hydrogen transfer of 1,3-diols with arylhydrazines provides pyrazoles and 2-pyrazolines. Water and hydrogen gas are the only byproducts .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound can participate in various reactions, including cycloadditions, condensations, and N-arylations. These reactions lead to the formation of diverse pyrazole derivatives with potential biological activities .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Compounds structurally related to ethyl 3-(1,4-dimethyl-1H-pyrazole-3-carboxamido)benzofuran-2-carboxylate have been extensively studied for their pharmacokinetic properties and metabolism in humans. For instance, studies on ellagitannins from pomegranate juice have shown their absorption, metabolism, and potential as biomarkers of intake, suggesting that similar compounds could be analyzed for their pharmacokinetic profiles and biological effects in humans (Seeram et al., 2006). Moreover, the disposition and metabolism of novel compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, have been characterized in human subjects, illustrating the comprehensive approach needed to understand the pharmacological implications of new compounds (Renzulli et al., 2011).
Toxicology and Safety Evaluation
The evaluation of toxicological profiles is another critical area of scientific research for chemical compounds. For example, investigations into the effects of various substances, including new psychoactive substances and local anesthetics, have contributed to understanding their safety, potential adverse effects, and mechanisms of action. This knowledge is crucial for assessing the risks associated with the use of new compounds in medical and industrial applications. Studies on substances like benzocaine have highlighted the risks of methemoglobinemia, emphasizing the importance of safety evaluations (Kuschner et al., 2000).
Potential Therapeutic Applications
Research on compounds with similar structural features often focuses on their potential therapeutic applications. For instance, compounds targeting sigma receptors have been studied for their ability to visualize primary breast tumors, showcasing the potential of certain chemicals in diagnostic imaging and possibly in targeted therapy (Caveliers et al., 2002). Such studies can provide a framework for investigating the therapeutic potential of this compound in similar or entirely new therapeutic areas.
properties
IUPAC Name |
ethyl 3-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-23-17(22)15-14(11-7-5-6-8-12(11)24-15)18-16(21)13-10(2)9-20(3)19-13/h5-9H,4H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBDVBCGKQNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NN(C=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2975952.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2975954.png)

![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)
![1',6'-dimethyl-1-(2-(p-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2975960.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)
![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)